5-Bromo-2-(trifluoromethoxy)pyrimidine
Description
5-Bromo-2-(trifluoromethoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of the trifluoromethoxy group, which enhances metabolic stability and modulates electronic effects on the aromatic ring. Its molecular formula is C₅H₂BrF₃N₂O, with a molecular weight of 249.99 g/mol (calculated).
Properties
IUPAC Name |
5-bromo-2-(trifluoromethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULUBMXYVHFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This method typically involves the reaction of 5-bromo-2-iodopyrimidine with a trifluoromethoxy-containing nucleophile, such as 4-(trifluoromethoxy)phenol.
-
- 5-bromo-2-iodopyrimidine
- 4-(trifluoromethoxy)phenol
-
- Palladium catalyst (e.g., Pd(OAc)₂)
- Ligand (e.g., XPhos)
- Base (e.g., Cs₂CO₃)
- Solvent: Toluene
- Temperature: 80–100°C
Yield :
- The reaction yields approximately 79–91% of the desired product after purification.
One-Step Synthesis from 2-Hydroxypyrimidine
A more recent method simplifies the synthesis process by using 2-hydroxypyrimidine and hydrobromic acid.
-
- 2-hydroxypyrimidine
- Hydrobromic acid
- Hydrogen peroxide as a catalyst
-
- Mix 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide.
- Heat the mixture to 100°C for several hours.
- Purify the intermediate product to obtain 5-bromo-2-chloropyrimidine.
Yield :
Comparative Analysis of Preparation Methods
The following table summarizes the key parameters of the discussed preparation methods for this compound:
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 5-bromo-2-iodopyrimidine, 4-(trifluoromethoxy)phenol | Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene, 80–100°C | 79–91 | Not specified |
| One-Step Synthesis from 2-Hydroxypyrimidine | 2-hydroxypyrimidine, Hydrobromic acid | Hydrogen peroxide, Heat at 100°C | Up to 94% | Up to 98.4% |
Further Research Directions
Future studies could focus on optimizing reaction conditions further to enhance yields and reduce environmental impacts associated with solvent use and waste generation in these synthetic routes. Additionally, exploring alternative nucleophiles or catalysts may yield new pathways for synthesizing this important compound more efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(trifluoromethoxy)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(trifluoromethoxy)pyrimidine has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pain Management and Inflammation
Research indicates that this compound can serve as an intermediate in the synthesis of drugs aimed at treating pain and respiratory diseases. Specifically, it has been linked to the inhibition of transient receptor potential A1 ion channels (TRPA1), which are implicated in pain sensation and inflammatory responses. The ability to modulate TRPA1 activity suggests potential applications in developing analgesics and anti-inflammatory medications .
Antitumor Activity
In studies involving fluorinated pyrimidine-type nucleoside analogs, compounds structurally related to this compound have demonstrated significant antitumor effects. For instance, the fluorinated derivative FTD (TAS-102) has shown efficacy against metastatic colorectal cancer, indicating that similar compounds could be explored for their anticancer properties .
Organic Synthesis
The compound serves as a critical building block in organic synthesis, particularly for creating more complex molecular structures.
Synthetic Methodologies
A notable synthetic route involves the bromination of 2-(trifluoromethoxy)pyrimidine using bromine in acetic acid under reflux conditions. This method yields this compound efficiently, showcasing its utility in laboratory settings for further chemical modifications .
Agrochemical Applications
Beyond medicinal uses, this compound can also be utilized in the development of agrochemicals. Its fluorinated structure may enhance the biological activity of pesticides or herbicides, making it a candidate for research in agricultural chemistry.
Case Study: TRPA1 Inhibition
A study highlighted the role of TRPA1 channels in pain sensation and how compounds like this compound can inhibit these channels effectively. This research emphasizes its potential for developing new analgesic therapies .
Case Study: Antitumor Efficacy
In another investigation, the incorporation of fluorinated pyrimidines into DNA was studied to assess their antitumor efficacy. The findings suggest that compounds similar to this compound could be crucial in enhancing the effectiveness of cancer treatments by improving drug delivery mechanisms within tumor cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)pyrimidine in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The bromine atom at the 5-position may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table compares 5-Bromo-2-(trifluoromethoxy)pyrimidine with analogs differing in substituents, molecular weight, and applications:
Biological Activity
5-Bromo-2-(trifluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position of the pyrimidine ring. This unique substitution pattern is believed to enhance its biological activity through improved interactions with biological targets.
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties. A study highlighted its effectiveness against various fungal strains, including Botrytis cinerea and Phomopsis sp. Notably, compounds derived from this structure showed an inhibition rate of up to 100% against Phomopsis sp., outperforming standard treatments like Pyrimethanil .
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Target Organism | Inhibition Rate (%) | EC50 (µg/ml) |
|---|---|---|---|
| This compound | Phomopsis sp. | 100 | 10.5 |
| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly in relation to its structural analogs. Pyrimidines are known for their role as antimetabolites in cancer therapy. Studies have shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) .
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| This compound | MCF-7 | - | - | - |
| Analog Compound A | DU145 | - | - | - |
| Analog Compound B | A375 | - | - | - |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
Case Study 1: Antibiofilm Activity
A recent study explored the antibiofilm properties of halogenated pyrimidines, including derivatives similar to this compound, against Staphylococcus aureus. The results indicated that these compounds could significantly reduce biofilm formation, suggesting potential applications in treating chronic infections caused by biofilm-forming bacteria .
Case Study 2: Structural Activity Relationship (SAR)
Another investigation focused on the SAR of pyrimidine derivatives, revealing that modifications at specific positions could lead to enhanced biological activity. The presence of halogens like bromine and trifluoromethyl groups was found to be crucial in increasing the potency against various pathogens .
Q & A
Basic: What are the standard synthetic routes for preparing 5-Bromo-2-(trifluoromethoxy)pyrimidine?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). A common approach involves reacting 5-bromo-2-iodopyrimidine with a trifluoromethoxy-containing nucleophile (e.g., 4-(trifluoromethoxy)phenol) under optimized conditions.
-
Procedure : General Procedure E (as described in antimalarial quinolone synthesis) involves using a palladium catalyst (e.g., Pd(OAc)₂), ligand (XPhos), and base (Cs₂CO₃) in toluene at 80–100°C. This yields 79–91% of the product after purification .
-
Key Data :
Starting Material Product Yield 5-Bromo-2-iodopyrimidine 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 79%
Basic: How is this compound characterized structurally?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary methods:
- ¹H NMR : Peaks at δ 8.58 (s, 2H, pyrimidine protons) and 7.25–7.30 ppm (aromatic protons) confirm substitution patterns .
- X-ray Diffraction : Single-crystal analysis (orthorhombic system, space group P2₁2₁2₁) reveals bond lengths and angles. For example, unit cell parameters: a = 10.181 Å, b = 17.620 Å, c = 10.179 Å, with a density of 1.478 g/cm³ .
Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?
Methodological Answer:
The bromo group in this compound is a key site for boronation to enable cross-coupling:
-
Boronate Ester Synthesis : React with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., PdCl₂(dppf)) in dioxane at 80°C. Yields vary significantly (38% for pyrimidine vs. 63% for pyridine derivatives), highlighting the need for ligand optimization (e.g., XPhos vs. SPhos) .
-
Critical Parameters :
Substrate Catalyst System Yield Pyrimidine derivative PdCl₂(dppf), XPhos 38% Pyridine derivative PdCl₂(dppf), SPhos 63%
Advanced: What crystallographic techniques are used to resolve structural ambiguities in derivatives?
Methodological Answer:
Single-crystal X-ray diffraction is employed to resolve steric and electronic effects:
- Data Collection : Use a Bruker SMART APEXII CCD detector with MoKα radiation (λ = 0.71073 Å) at 100 K. Absorption correction (SADABS) and refinement (SHELXTL) ensure accuracy .
- Key Metrics :
Advanced: How does this compound participate in radiofluorination for PET imaging?
Methodological Answer:
The bromo group allows isotopic exchange with ¹⁸F for radiolabeling:
- Procedure : React with K¹⁸F/K222 in DMSO at 120°C for 15 minutes. Purify via HPLC to yield ¹⁸F-labeled pyrimidines (e.g., [¹⁸F]5-Bromo-2-fluoropyrimidine) with >95% radiochemical purity .
- Optimization : Use Ru π-complexes to stabilize intermediates and improve fluorination efficiency .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Sensitive to moisture and light. Degradation occurs via hydrolysis of the trifluoromethoxy group under acidic/basic conditions.
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C. Long-term stability is enhanced in anhydrous DMSO or DMF .
Advanced: How is computational modeling used to predict reactivity in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) calculates activation energies and transition states:
- Software : Gaussian 09 with B3LYP/6-311+G(d,p) basis set.
- Outcomes : Predict regioselectivity (e.g., preference for substitution at C2 over C4) based on LUMO maps and Fukui indices .
Advanced: What role does this compound play in synthesizing antimalarial agents?
Methodological Answer:
It serves as a precursor for 4(1H)-quinolone-3-diarylethers , which inhibit Plasmodium cytochrome bc₁:
- Synthetic Pathway : Convert to boronate ester intermediates (e.g., 23c) for cross-coupling with chloroquinoline moieties. Biological testing shows IC₅₀ values <50 nM against P. falciparum .
Basic: What analytical techniques confirm purity and identity post-synthesis?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Retention times should match reference standards.
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 285 for [M+H]⁺) .
Advanced: How are mechanistic studies conducted for SNAr reactions with this compound?
Methodological Answer:
Kinetic Isotope Effect (KIE) Studies and in situ NMR monitor reaction progress:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
